molecular formula C12H14F3N3O4 B13039105 2-((Tert-butoxycarbonyl)amino)-2-(4-(trifluoromethyl)pyrimidin-2-YL)acetic acid

2-((Tert-butoxycarbonyl)amino)-2-(4-(trifluoromethyl)pyrimidin-2-YL)acetic acid

Cat. No.: B13039105
M. Wt: 321.25 g/mol
InChI Key: BYIOKMANTOKNBH-UHFFFAOYSA-N
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Description

This compound is a Boc (tert-butoxycarbonyl)-protected amino acid derivative featuring a 4-(trifluoromethyl)pyrimidin-2-yl substituent. Its molecular formula is C₁₂H₁₃F₃N₃O₄, with a molecular weight of 320.25 g/mol. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, while the trifluoromethylpyrimidine core contributes to electronic and steric effects critical in medicinal chemistry and materials science. The compound is typically synthesized via nucleophilic substitution or coupling reactions, with purity levels often exceeding 95% for research applications .

Properties

Molecular Formula

C12H14F3N3O4

Molecular Weight

321.25 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethyl)pyrimidin-2-yl]acetic acid

InChI

InChI=1S/C12H14F3N3O4/c1-11(2,3)22-10(21)18-7(9(19)20)8-16-5-4-6(17-8)12(13,14)15/h4-5,7H,1-3H3,(H,18,21)(H,19,20)

InChI Key

BYIOKMANTOKNBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=NC=CC(=N1)C(F)(F)F)C(=O)O

Origin of Product

United States

Biological Activity

2-((Tert-butoxycarbonyl)amino)-2-(4-(trifluoromethyl)pyrimidin-2-YL)acetic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. The presence of the trifluoromethyl group and the pyrimidine moiety enhances its pharmacological properties, making it a candidate for various therapeutic applications.

  • Molecular Formula : C12H14F3N3O4
  • Molecular Weight : 321.26 g/mol
  • CAS Number : 2102408-55-7

The biological activity of this compound can be attributed to its interaction with specific biological targets. Pyrimidine derivatives have been shown to exhibit a range of activities, including:

  • Antimicrobial Effects : Compounds containing pyrimidine rings often demonstrate activity against various bacterial strains, including multidrug-resistant organisms.
  • Anticancer Properties : Some studies suggest that pyrimidine derivatives can inhibit cancer cell proliferation by interfering with nucleic acid synthesis.

Antimicrobial Activity

Recent research highlights the compound's efficacy against several pathogens. For instance, studies have indicated that similar pyrimidine-based compounds exhibit minimal inhibitory concentrations (MICs) in the range of 4–8 μg/mL against multidrug-resistant Staphylococcus aureus and Mycobacterium abscessus .

CompoundPathogenMIC (μg/mL)
This compoundStaphylococcus aureus4–8
Similar Pyrimidine DerivativeMycobacterium abscessus4–8

Anticancer Activity

The compound's potential as an anticancer agent is supported by its ability to inhibit key enzymes involved in cancer cell metabolism. For example, certain derivatives have shown promising results in inhibiting the growth of breast cancer cells by targeting the fatty acid biosynthesis pathway .

Case Studies

  • Study on Antimicrobial Efficacy
    • A study conducted by the Mohamady group explored the use of pyrimidines against M. tuberculosis. The compound was designed to inhibit the fatty acid biosynthesis pathway, leading to bacterial cell death. Results indicated significant activity against drug-resistant strains, with MIC values as low as 0.5–1.0 μg/mL .
  • Pharmacokinetic Profile
    • Evaluation of pharmacokinetics in animal models revealed favorable absorption and distribution characteristics. For example, a related compound demonstrated a half-life (t½) of approximately 26.2 hours and an oral bioavailability (F) of about 40.7%, suggesting potential for effective dosing regimens .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of this compound is highlighted through comparisons with analogs (Table 1). Key differentiating factors include substituent chemistry, molecular weight, and application-specific performance.

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Substituent(s) Purity Key Applications Availability
2-((Tert-butoxycarbonyl)amino)-2-(4-(trifluoromethyl)pyrimidin-2-yl)acetic acid C₁₂H₁₃F₃N₃O₄ 4-(Trifluoromethyl)pyrimidin-2-yl, Boc ≥95% Drug intermediates, PROTACs Custom synthesis
(tert-Butoxycarbonyl)aminoacetic acid C₁₄H₁₉N₄O₄ 4-Methylphenyl, Boc 95% Peptide synthesis Commercially available
2-((Boc)amino)-2-(2-(trifluoromethyl)phenyl)acetic acid C₁₄H₁₅F₃N₄O₄ 2-(Trifluoromethyl)phenyl, Boc N/A Discontinued (research use) Discontinued
2-{-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid C₁₈H₁₅N₃O₄S₂ Sulfanyl-pyrimidine, ethyl-methylpyrazole 95% Enzyme inhibition studies Limited suppliers

Key Findings

Structural Differences :

  • The target compound’s pyrimidine ring distinguishes it from phenyl-based analogs (e.g., ), enabling stronger π-π stacking and hydrogen-bonding interactions in biological targets.
  • The trifluoromethyl group at the pyrimidine’s 4-position enhances metabolic stability compared to 2-(trifluoromethyl)phenyl derivatives .

Functional Performance :

  • Boc Protection : Unlike sulfanyl-containing analogs , the Boc group offers reversible amine protection, making it preferable for iterative peptide synthesis .
  • Electron-Withdrawing Effects : The trifluoromethylpyrimidine moiety increases electrophilicity compared to methylphenyl analogs, improving reactivity in cross-coupling reactions.

Availability :

  • The compound’s custom synthesis status contrasts with commercially available phenyl analogs (e.g., ), reflecting specialized demand in niche pharmaceutical research.

Research Implications

  • Drug Development : The trifluoromethylpyrimidine-Boc scaffold shows promise in kinase inhibitor design due to its balanced lipophilicity (logP ~1.8) and target selectivity .
  • Limitations : Discontinued analogs (e.g., ) highlight challenges in scalability, whereas sulfanyl derivatives face solubility issues in aqueous media.

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